6-(4-methylpiperidin-1-yl)-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
説明
特性
IUPAC Name |
6-(4-methylpiperidin-1-yl)-N,1-diphenylpyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N6/c1-17-12-14-28(15-13-17)23-26-21(25-18-8-4-2-5-9-18)20-16-24-29(22(20)27-23)19-10-6-3-7-11-19/h2-11,16-17H,12-15H2,1H3,(H,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTTXFGAZUOWDPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC(=C3C=NN(C3=N2)C4=CC=CC=C4)NC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-methylpiperidin-1-yl)-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 4-amino-1H-pyrazolo[3,4-d]pyrimidine with 4-methylpiperidine and diphenylamine under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or dimethylformamide, at elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Purification steps, such as recrystallization or chromatography, are often employed to remove impurities and obtain the desired compound in its pure form .
化学反応の分析
Types of Reactions
6-(4-methylpiperidin-1-yl)-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where one of the substituents is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction may produce amine derivatives .
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in modulating biological pathways and interactions.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cell proliferation.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The compound exerts its effects by targeting specific molecular pathways. It is known to inhibit cyclin-dependent kinase 2 (CDK2), an enzyme that plays a crucial role in cell cycle regulation. By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells. The molecular interactions involve binding to the ATP-binding site of CDK2, thereby preventing its activation and subsequent phosphorylation of target proteins .
類似化合物との比較
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a broader class of pyrazolo[3,4-d]pyrimidin-4-amines, which are often modified at the 1-, 4-, and 6-positions. Below is a comparative analysis with key analogues:
Key Findings from Comparative Studies
Impact of Piperidinyl/Piperazinyl Substituents :
- The 4-methylpiperidinyl group in the target compound enhances lipophilicity (logP = 4.6) compared to the 4-ethylpiperazinyl analogue (logP = 3.9), which may improve membrane permeability but reduce aqueous solubility .
- Piperazinyl derivatives (e.g., G932-0245) exhibit better solubility and are preferred for formulations requiring systemic delivery .
Role of Aromatic Substituents :
- Phenyl groups at the 1- and 4-positions (as in the target compound) are critical for binding to kinase hinge regions, as seen in mTOR inhibitors like OSI-027 .
- Substitution with bulkier groups (e.g., naphthylmethyl in compound 9e from ) increases potency but may reduce selectivity .
Toxicity and Safety Profiles :
- Compounds with methyl or ethyl substituents (e.g., 3a and 4c) show low acute toxicity (LD₅₀ > 1000 mg/kg), making them safer candidates for preclinical development .
- Chlorinated analogues (e.g., 6-chloro derivatives) are often intermediates but may exhibit higher cytotoxicity .
Analogues with morpholino or thiomorpholino groups (e.g., compounds in ) show varied activity against cancer cell lines, highlighting the importance of the 6-position substituent .
生物活性
The compound 6-(4-methylpiperidin-1-yl)-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a member of the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound features a complex structure characterized by a pyrazolo[3,4-d]pyrimidine core substituted with a diphenyl group and a 4-methylpiperidine moiety. The molecular formula is CHN, and it has a molecular weight of 318.41 g/mol. The presence of these functional groups is believed to influence its biological activity significantly.
Biological Activity Overview
The biological activities of pyrazolo[3,4-d]pyrimidine derivatives are diverse, including:
- Antitumor Activity : Many compounds in this class exhibit significant anticancer properties. They have been shown to inhibit various cancer cell lines, including breast (MCF-7), lung (A549), and colorectal cancers.
- Anti-inflammatory Effects : Some derivatives possess anti-inflammatory properties that make them candidates for treating inflammatory conditions.
- Antimicrobial Activity : Pyrazole derivatives have also demonstrated antimicrobial effects against various pathogens.
Structure-Activity Relationships (SAR)
The SAR studies indicate that modifications to the pyrazolo[3,4-d]pyrimidine scaffold can enhance or diminish biological activity. For instance:
| Substituent | Effect on Activity |
|---|---|
| 4-Methylpiperidine | Increases potency against certain cancer cell lines |
| Diphenyl Group | Enhances lipophilicity and cellular uptake |
Antitumor Studies
A series of experiments conducted on various cancer cell lines revealed that 6-(4-methylpiperidin-1-yl)-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine exhibited potent antiproliferative effects. For example:
- MCF-7 Cells : The compound showed an IC value of 0.64 µM, indicating strong inhibitory effects on breast cancer cells.
- A549 Cells : It also demonstrated significant activity against lung cancer cells with an IC value of 0.41 µM.
These findings suggest that the compound may target specific pathways involved in tumor growth and proliferation.
Anti-inflammatory Activity
Research has indicated that pyrazolo[3,4-d]pyrimidines can inhibit pro-inflammatory cytokines. In vitro studies showed that the compound reduced levels of TNF-alpha and IL-6 in activated macrophages, suggesting potential therapeutic applications in inflammatory diseases.
Antimicrobial Effects
In vitro assays demonstrated that the compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be significantly lower than those of standard antibiotics, indicating its potential as a novel antimicrobial agent.
Q & A
Q. What are the standard synthetic routes for 6-(4-methylpiperidin-1-yl)-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine?
The synthesis typically involves multi-step reactions starting with a pyrazolo[3,4-d]pyrimidine core. Key steps include:
- Nucleophilic substitution to introduce the 4-methylpiperidine group at position 6.
- Buchwald-Hartwig amination or Ullmann coupling to attach the N,1-diphenyl groups .
- Solvent optimization (e.g., dry acetonitrile or dichloromethane) and catalysts like Pd(OAc)₂ for cross-coupling reactions . Reaction progress is monitored via TLC or HPLC, with final purification by recrystallization .
Q. How is the molecular structure of this compound confirmed?
Structural elucidation relies on:
- ¹H/¹³C NMR spectroscopy : Assignments of aromatic protons (δ 7.2–8.1 ppm) and piperidinyl methyl groups (δ 1.2–1.4 ppm) .
- IR spectroscopy : Identification of amine N–H stretches (~3400 cm⁻¹) and aromatic C=C bonds (~1600 cm⁻¹) .
- X-ray crystallography (when available) to resolve bond angles and stereochemistry .
Q. What initial biological screening methods evaluate its therapeutic potential?
- Kinase inhibition assays : Test against targets like EGFR or BRAF using fluorescence-based enzymatic assays .
- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .
- ADME profiling : Solubility (shake-flask method), metabolic stability (microsomal assays), and plasma protein binding .
Advanced Research Questions
Q. How can microwave-assisted synthesis improve the yield of this compound?
Microwave irradiation reduces reaction times (e.g., from 12 hours to 30 minutes) and enhances regioselectivity by promoting uniform heating. For example, coupling the piperidinyl group under microwave conditions (100–150°C, 300 W) achieves >85% yield compared to 60% with conventional heating . Optimized solvent systems (e.g., DMF:EtOH mixtures) further suppress side reactions .
Q. How can researchers resolve contradictions in reported biological activity data?
Discrepancies in IC₅₀ values (e.g., 1.2 µM vs. 5.4 µM for kinase inhibition) may arise from:
- Varied substituents : The 4-methylpiperidine group’s conformation impacts target binding .
- Assay conditions : Differences in ATP concentrations or buffer pH . Methodological solutions :
- Standardize protocols using the Eurofins KinaseProfiler™ panel.
- Perform molecular docking to correlate substituent orientation with activity .
Q. What strategies enhance the solubility of this compound for in vivo studies?
- Structural modifications : Introduce polar groups (e.g., morpholine or PEG chains) at the phenyl ring .
- Salt formation : Hydrochloride salts improve aqueous solubility by 10–20× .
- Nanoparticle formulation : Encapsulation in PLGA nanoparticles increases bioavailability .
Q. What advanced techniques characterize its interaction with biological targets?
- Surface plasmon resonance (SPR) : Quantifies binding kinetics (kₐₙ/kₒff) to purified kinases .
- Cryo-EM : Resolves compound-bound kinase conformations at near-atomic resolution .
- Metabolite profiling : LC-MS identifies oxidative metabolites in hepatic microsomes .
Q. How can computational modeling guide SAR studies?
- Molecular dynamics simulations : Predict stability of the piperidinyl group in hydrophobic kinase pockets .
- Free-energy perturbation (FEP) : Calculates ΔΔG for substituent modifications (e.g., replacing methyl with cyclopropyl) .
- QSAR models : Correlate logP values (>3.5) with improved blood-brain barrier penetration .
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
